2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

CAS No.: 1706462-02-3

Cat. No.: VC3195691

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706462-02-3 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-(2-amino-1-phenylethyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2 |

| Standard InChI Key | CZIRJIMJHOLYEA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 |

Introduction

Chemical Identity and Structural Properties

Fundamental Identifiers

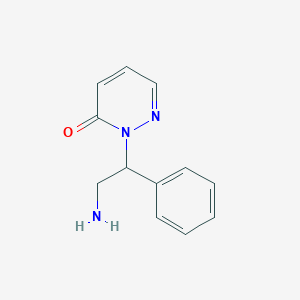

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one is a nitrogen-containing heterocyclic compound with established chemical identifiers. The compound features a dihydropyridazin-3-one core with a phenylethyl group containing an amine functionality. Its chemical identity is represented by the following fundamental parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1706462-02-3 |

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-(2-amino-1-phenylethyl)pyridazin-3-one |

| PubChem CID | 71777762 |

The compound was first registered in chemical databases in 2013, with the most recent modification date being April 5, 2025 .

Structural Representations

The molecular structure of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one can be represented through various chemical notations that provide insights into its atomic arrangement and bonding patterns:

| Representation Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15 |

| Standard InChIKey | CZIRJIMJHOLYEA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 |

These structural representations are critical for computational chemistry applications and for searching this compound in chemical databases .

Physical and Chemical Properties

Structural Features

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one contains several key structural elements that influence its chemical behavior:

-

A dihydropyridazin-3-one core (a six-membered heterocyclic ring containing two adjacent nitrogen atoms)

-

A carbonyl group at position 3 of the pyridazine ring

-

A phenylethyl substituent at position 2

-

A primary amine group on the phenylethyl substituent

This combination of functional groups creates a molecule with both hydrogen bond donor and acceptor capabilities, contributing to its potential biological interactions .

Conformational Analysis

The compound can adopt multiple conformations due to the rotational freedom around the single bonds connecting the phenylethyl group to the pyridazine ring. Computational models suggest the existence of at least 10 stable conformers, which may influence how this molecule interacts with biological targets. These conformational properties may be significant for understanding structure-activity relationships in drug development efforts .

Research Status and Future Directions

Current Research Limitations

Current scientific literature reveals significant gaps in specific research on 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. Despite its registration in chemical databases and commercial availability, dedicated studies investigating its:

-

Detailed pharmacological profile

-

Mechanism of action

-

Toxicological properties

-

Metabolism and pharmacokinetics

are notably absent from the available published literature. This presents both challenges and opportunities for researchers interested in novel pyridazine derivatives .

Analytical Methods for Identification and Quantification

Spectroscopic Identification

The structural characterization of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one typically employs multiple complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for determining connectivity and spatial arrangement of atoms

-

Infrared (IR) spectroscopy for identifying functional groups (particularly the C=O, N-H, and aromatic features)

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-visible spectroscopy for chromophore characterization

These analytical methods collectively provide comprehensive structural confirmation and are essential for quality control in synthesis and formulation .

Chromatographic Methods

Purification and quantitative analysis of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one may employ various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) for separation and quantification

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

These methods are crucial for ensuring compound purity and accurate concentration determination in research applications.

Structure-Based Drug Design Considerations

Pharmacophore Features

The structure of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one contains several pharmacophoric elements that may contribute to its potential biological activity:

-

The pyridazinone ring serves as a rigid scaffold that can orient substituents in three-dimensional space

-

The carbonyl group acts as a hydrogen bond acceptor

-

The amino group functions as a hydrogen bond donor

-

The phenyl ring provides hydrophobic interactions and potential π-stacking capabilities

These structural features make the compound a potentially interesting starting point for medicinal chemistry optimization programs targeting various biological pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume